1-(6-Methylpyridin-2-yl)propan-1-amine
Overview
Description
1-(6-Methylpyridin-2-yl)propan-1-amine, also known as MP2P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications. It is a member of the pyridine family and is commonly used as a precursor in the synthesis of various drugs and other organic compounds.
Scientific Research Applications
1. Use in Nuclear Magnetic Resonance (NMR) Spectroscopy
- Method : The sample is diluted to 4 mg/mL in CD3OD containing TMS for 0 ppm reference and dimethylfumarate as a quantitative internal standard. The instrument used is a 400 MHz NMR spectrometer. The spectral width should contain -3 ppm through 13 ppm. The pulse angle is 90° and the delay between pulses is 45 seconds .
2. Use in Gas Chromatography/Mass Spectrometry (GC/MS)
- Method : The sample is diluted to 3 mg/mL base extracted into CHCl3. An Agilent gas chromatograph operated in split mode with an MS detector is used. The carrier gas is helium at 1 mL/min. The temperatures for the injector, MSD transfer line, MS Source, and MS Quad are 280°C, 280°C, 230°C, and 150°C respectively .
3. Use in Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives are designed and synthesized .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTQUDZMUDLYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672470 | |
Record name | 1-(6-Methylpyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)propan-1-amine | |
CAS RN |
1185320-33-5 | |
Record name | 1-(6-Methylpyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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